N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide is a chemical compound that features a cyclopropyl group attached to a tetrazole ring, which is further connected to an ethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amide Formation: The final step involves the formation of the amide bond by reacting the tetrazole derivative with prop-2-enoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-enamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, where nucleophiles such as amines or thiols can replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, polar solvents, mild heating.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in enzymatic reactions. The cyclopropyl group can enhance the compound’s stability and binding affinity to target proteins, while the prop-2-enamide moiety can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine: A similar compound with an amine group instead of the prop-2-enamide moiety.
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline: Another related compound with an aniline group.
Uniqueness
N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide is unique due to its combination of a cyclopropyl group, tetrazole ring, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
IUPAC Name |
N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-3-8(15)10-6(2)9-11-12-13-14(9)7-4-5-7/h3,6-7H,1,4-5H2,2H3,(H,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSSGHBUFCXHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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